2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide
Description
This compound belongs to the class of sulfanylacetamide derivatives, characterized by a pteridinone core fused with a sulfur-containing thioether linkage and a substituted phenylacetamide moiety. Its structure includes:
- A 3,4-dimethoxyphenethyl group attached to the pteridinone ring, which may enhance lipophilicity and receptor binding .
- A sulfanyl bridge (-S-) connecting the pteridinone core to the acetamide backbone, a feature common in kinase inhibitors and antimicrobial agents .
- An N-(3-methylphenyl)acetamide terminal group, contributing to hydrogen-bonding interactions with biological targets .
Properties
Molecular Formula |
C25H25N5O4S |
|---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxopteridin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C25H25N5O4S/c1-16-5-4-6-18(13-16)28-21(31)15-35-25-29-23-22(26-10-11-27-23)24(32)30(25)12-9-17-7-8-19(33-2)20(14-17)34-3/h4-8,10-11,13-14H,9,12,15H2,1-3H3,(H,28,31) |
InChI Key |
JGVROKWKROHHLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CCC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:
Formation of the pteridine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the sulfanyl group: This step involves the substitution of a suitable leaving group with a sulfanyl group.
Attachment of the 3,4-dimethoxyphenyl and 3-methylphenyl groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide moiety.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pteridine core can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein-ligand binding.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets, such as enzymes or receptors.
Industry: The compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pteridine core and the attached functional groups play a crucial role in determining the binding affinity and specificity. The exact pathways involved depend on the biological context and the specific targets.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Sulfanylacetamide Derivatives
Key Structural and Functional Differences:
Core Heterocycle: The target compound’s pteridinone core (vs. thienopyrimidinone in or dihydropyridine in ) may influence binding to folate-dependent enzymes or ATP-binding pockets . Substitution at the 4-oxo position (e.g., 3,4-dimethoxyphenethyl) enhances steric bulk compared to smaller groups like methyl or cyano in analogs .
Substituent Effects :
- 3,4-Dimethoxyphenyl groups (target compound) improve solubility and membrane permeability compared to halogenated (e.g., 4-chlorophenyl in ) or nitro-substituted (e.g., 3-nitrophenyl in ) derivatives .
- N-(3-Methylphenyl)acetamide may reduce metabolic degradation relative to unsubstituted phenyl groups in other compounds .
Biological Activity :
Biological Activity
The compound 2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C24H23N3O4S2
- Molecular Weight : 481.6 g/mol
Structural Representation
The compound's structure includes a pteridinyl moiety linked to a sulfanyl group and an acetamide functional group, which are critical for its biological activity.
Synonyms
- N-(3,4-dimethoxyphenyl)-2-({3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
- STL097897
Pharmacological Properties
The biological activity of this compound has been investigated in various studies, revealing several pharmacological properties:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. It appears to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
- Antioxidant Effects : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress markers in cellular models.
- Anti-inflammatory Properties : Research indicates that it may inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases.
The mechanisms underlying the biological activities of this compound involve:
- Inhibition of Enzymatic Activity : The sulfanyl group may interact with thiol-containing enzymes, affecting their function.
- Modulation of Signaling Pathways : It potentially alters pathways related to cell survival and proliferation, particularly those involving MAPK and PI3K/Akt signaling cascades.
1. Anticancer Efficacy
A study conducted on human breast cancer cell lines demonstrated that treatment with the compound significantly reduced cell viability in a dose-dependent manner. Mechanistic investigations revealed that it led to increased levels of reactive oxygen species (ROS), which triggered apoptotic pathways.
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| MCF-7 | 15 | 35 |
| MDA-MB-231 | 10 | 50 |
2. Anti-inflammatory Activity
In an experimental model of inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) levels compared to controls.
| Treatment Group | TNF-α Level (pg/mL) |
|---|---|
| Control | 250 |
| Compound Treatment | 120 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
